Tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H22N2O4S and a molecular weight of 290.38 g/mol . This compound is known for its unique spirocyclic structure, which includes a sulfur atom and two nitrogen atoms within the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 2-thia-3,8-diazaspiro[4.5]decane-8-carboxylate with an oxidizing agent to introduce the dioxo functionality . Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted spirocyclic derivatives .
Scientific Research Applications
Tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The dioxo groups can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-thia-3,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific dioxo functionality and spirocyclic structure, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2,2-dioxo-2λ6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-6-4-12(5-7-14)8-13-19(16,17)9-12/h13H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDHIPOWAHMJLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344681-17-8 |
Source
|
Record name | tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.